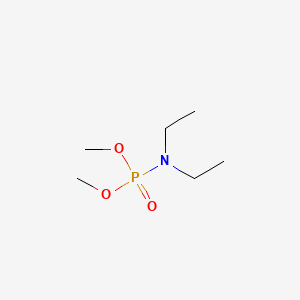
Triacontan-1-amine
説明
Triacontan-1-amine, also known as 1-Triacontanamine, is a long-chain primary amine with the molecular formula C₃₀H₆₃N. It is a derivative of triacontane, where one hydrogen atom is replaced by an amino group. This compound is part of the broader class of fatty amines, which are known for their surfactant properties and applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions: Triacontan-1-amine can be synthesized through several methods, including:
Reduction of Nitriles: One common method involves the reduction of triacontanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and temperature conditions.
Amination of Alcohols: Another method involves the conversion of triacontanol to this compound via amination. This can be achieved using ammonia or an amine in the presence of a dehydrating agent like aluminum oxide (Al₂O₃).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form triacontane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reaction with alkyl halides can produce secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Triacontanenitrile, triacontanone
Reduction: Triacontane
Substitution: Secondary and tertiary amines
科学的研究の応用
Triacontan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrophobic chain makes it suitable for creating micelles and other colloidal structures.
Biology: In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Industry: this compound is used in the production of lubricants, corrosion inhibitors, and anti-static agents. Its surfactant properties are also exploited in the formulation of detergents and cleaning agents.
作用機序
The mechanism of action of triacontan-1-amine is primarily related to its surfactant properties. The long hydrophobic chain interacts with lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Triacontan-1-amine can be compared with other long-chain amines such as:
Octadecan-1-amine (Stearylamine): Similar in structure but with a shorter carbon chain (C₁₈H₃₉N). It has similar surfactant properties but different melting and boiling points.
Hexadecan-1-amine (Palmitylamine): Another long-chain amine with a 16-carbon chain (C₁₆H₃₅N). It is commonly used in the production of soaps and detergents.
Dodecan-1-amine (Laurylamine): With a 12-carbon chain (C₁₂H₂₇N), it is widely used in personal care products and as a corrosion inhibitor.
Uniqueness of this compound: The uniqueness of this compound lies in its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobicity make it particularly effective in applications requiring strong surfactant action and stability in non-polar environments.
特性
IUPAC Name |
triacontan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-31H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJHDLVVWUGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561594 | |
| Record name | Triacontan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66214-00-4 | |
| Record name | Triacontan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)








![3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055598.png)



